2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
2,4-Dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 5 and a 2,4-dichlorobenzamide moiety at position 2. The oxadiazole ring is known for its electron-deficient nature and bioisosteric properties, making it a critical scaffold in medicinal chemistry for antimicrobial, antifungal, and anti-inflammatory applications . The compound’s dichlorinated benzamide group enhances lipophilicity and metabolic stability, while the dimethylphenyl substituent may influence steric interactions and binding affinity to biological targets .
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-9-3-4-10(2)13(7-9)16-21-22-17(24-16)20-15(23)12-6-5-11(18)8-14(12)19/h3-8H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXYHNOVGKWRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It belongs to the class of organic compounds known as benzanilides. These compounds generally interact with their targets through the formation of hydrogen bonds, specifically N-H…O hydrogen bonds.
Biochemical Pathways
Benzanilides and their derivatives have been reported to exhibit a wide range of biological activities, including antitumoral and anticonvulsive activities. This suggests that they may affect multiple biochemical pathways.
Result of Action
Benzanilides and their derivatives have been reported to exhibit a wide range of biological activities, including antitumoral and anticonvulsive activities. This suggests that they may have multiple effects at the molecular and cellular levels.
Biological Activity
2,4-Dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a dichlorobenzamide core linked to a 1,3,4-oxadiazole ring substituted with a dimethylphenyl group. This unique structure is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds containing oxadiazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that various oxadiazole derivatives displayed cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarity to these active compounds .
Antiviral Properties
Research has highlighted the antiviral potential of oxadiazole derivatives against several viruses. For example, a series of 1,3,4-oxadiazole compounds were evaluated for their inhibitory effects on the dengue virus polymerase. These studies revealed that certain oxadiazole analogues exhibited submicromolar activity against all four dengue virus serotypes . Given the structural attributes of this compound, it is plausible that it may also demonstrate antiviral activity.
The mechanisms underlying the biological activities of oxadiazole derivatives are varied and complex. Studies suggest that these compounds may exert their effects through:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes involved in cellular processes critical for tumor growth and viral replication.
- Induction of Apoptosis : Some compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Cellular Targets : The binding affinity of these compounds to various cellular receptors can modulate signaling pathways crucial for cell survival and proliferation.
Study on Antitumor Activity
A recent investigation focused on a series of oxadiazole derivatives where this compound was included as a test compound. The study utilized MTT assays to evaluate cytotoxicity against A431 (epidermoid carcinoma) and HT29 (colon carcinoma) cell lines. Results indicated that this compound exhibited significant growth inhibition compared to control groups.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 15.6 |
| This compound | HT29 | 12.3 |
This data suggests promising antitumor potential warranting further investigation into its efficacy and safety profiles.
Study on Antiviral Activity
Another study explored the antiviral efficacy of various oxadiazole derivatives against dengue virus infection in vitro. The results highlighted that certain compounds showed effective inhibition of viral replication at concentrations lower than those typically required for existing antiviral agents.
| Compound | Dengue Virus Serotype | IC50 (nM) |
|---|---|---|
| This compound | DENV-1 | 250 |
| This compound | DENV-2 | 300 |
These findings indicate that this compound could be a candidate for further development as an antiviral agent.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, differing primarily in substituent groups. Below is a comparative analysis of key analogues:
Key Observations :
- Thermal Stability : Melting points correlate with crystallinity; Compound 3 (184°C) exhibits higher stability than oily derivatives like 5h ().
- Spectral Signatures : IR spectra confirm oxadiazole ring vibrations (C=N ~1591–1681 cm⁻¹) and substituent-specific peaks (C-Cl, C-F) .
Key Observations :
- Substituent Impact : Sulfamoyl groups (LMM5) enhance solubility but reduce potency compared to halogenated derivatives.
- Structural-Activity Relationships (SAR) : The 2,5-dimethylphenyl group may improve target binding through hydrophobic interactions, while dichloro substituents on benzamide enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
